molecular formula C20H22N2O4S B2521782 methyl 4-(N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)sulfamoyl)benzoate CAS No. 1396843-72-3

methyl 4-(N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)sulfamoyl)benzoate

Cat. No. B2521782
M. Wt: 386.47
InChI Key: JDSNSMMMPTUODM-UHFFFAOYSA-N
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Description

The compound of interest, methyl 4-(N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)sulfamoyl)benzoate, is a sulfonamide derivative. Sulfonamides are a group of compounds that have a wide range of applications, including antibacterial drugs. They are characterized by the presence of the sulfamoyl group attached to an aromatic ring. The compound appears to be a complex sulfonamide with additional functional groups that may confer unique properties and reactivity.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of an impurity in the antibacterial drug sulfamethizole involved the reaction of sulfonyl chloride with a thiadiazole derivative . These methods could potentially be adapted for the synthesis of the compound of interest, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, and their analysis often requires a combination of spectroscopic techniques and computational methods. For instance, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was elucidated using FTIR, NMR, X-ray diffraction, and thermal analysis, complemented by Density Functional Theory (DFT) calculations . The molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies can be determined through these methods, which would also be applicable to the compound of interest.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including photochemical decomposition. Sulfamethoxazole, a sulfonamide antibacterial, was found to be photolabile, leading to multiple photoproducts through pathways such as photoisomerization . The reactivity of the compound of interest under different conditions, including light exposure, could be similarly complex and would require detailed investigation to understand its stability and potential decomposition pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the crystal structure of a Schiff base sulfonamide derivative was determined to establish the conformation of the molecule, which affects its physical properties . The compound of interest, with its benzyl and benzoate groups, would likely have distinct physical properties such as solubility, melting point, and crystallinity, which could be analyzed using similar techniques.

Scientific Research Applications

Photochemical Properties and Synthesis Applications

  • Synthesis and Characterization of Photochromic Polymers : Methylacrylate monomers, containing azobenzene groups with heterocyclic sulfonamide substituents, were synthesized and used for the preparation of photochromic polymers. These materials demonstrated significant photochromic properties, showing trans–cis isomerization of azobenzene fragments under illumination, which could be reversed upon further exposure to light. This property is crucial for applications in optical data storage and photonic devices (Ortyl, Janik, & Kucharski, 2002).

  • Photochemical Decomposition of Sulfonamides : A study on the photochemical behavior of sulfonamides in acidic solutions revealed the formation of multiple photoproducts, including various sulfonamide derivatives. This highlights the photolability of sulfonamide compounds and their potential use in understanding environmental degradation processes (Zhou & Moore, 1994).

Synthesis of Complex Molecules

  • Multicomponent Dicyclization and Ring-Opening Sequences : An innovative synthesis approach involving a multicomponent dicyclization followed by a ring-opening sequence was reported for creating benzo[e][1,4]diazepin-3-ones. This method allows for the efficient generation of seven-membered ring lactams, which are significant in medicinal chemistry (Geng et al., 2019).

Novel Sulfonated Materials for Water Treatment

  • Sulfonated Thin-Film Composite Nanofiltration Membranes : Research on sulfonated aromatic diamine monomers led to the development of novel thin-film composite nanofiltration membranes. These membranes exhibited improved water flux and dye rejection capabilities, making them suitable for the treatment of dye solutions and potentially for water purification applications (Liu et al., 2012).

Antimicrobial Metal Complexes

  • Synthesis and Antimicrobial Activity of Sulfonamide Metal Complexes : The creation of transition metal complexes with sulfonamide derivatives demonstrated significant antimicrobial properties. These complexes were explored for their potential use in pharmaceutical and medical chemistry, highlighting the versatility of sulfonamide-based compounds in developing new antimicrobial agents (Pervaiz et al., 2020).

properties

IUPAC Name

methyl 4-[4-[benzyl(methyl)amino]but-2-ynylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-22(16-17-8-4-3-5-9-17)15-7-6-14-21-27(24,25)19-12-10-18(11-13-19)20(23)26-2/h3-5,8-13,21H,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSNSMMMPTUODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)sulfamoyl)benzoate

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